1,2,4,5-Benzenetetrol
Overview
Description
1,2,4,5-Benzenetetrol, also known as 1,2,4,5-tetrahydroxybenzene, is an organic compound with the molecular formula C6H6O4. It is a tetrahydroxy derivative of benzene, characterized by the presence of four hydroxyl groups attached to the benzene ring.
Scientific Research Applications
Preparation Methods
1,2,4,5-Benzenetetrol can be synthesized through several methods. One common synthetic route involves the hydroxylation of hydroquinone. This reaction typically requires strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions. Another method involves the reduction of 1,2,4,5-benzenetetraldehyde using reducing agents like sodium borohydride .
Industrial production of this compound often involves the catalytic hydrogenation of 1,2,4,5-benzenetetraldehyde. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,2,4,5-Benzenetetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield hydroquinone derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with halogenating agents or alkylating agents
The major products formed from these reactions include quinones, hydroquinone derivatives, and various substituted benzenes.
Mechanism of Action
The mechanism by which 1,2,4,5-benzenetetrol exerts its effects is primarily through its ability to donate hydrogen atoms from its hydroxyl groups. This property allows it to act as an antioxidant, neutralizing free radicals and preventing oxidative damage to cells and tissues. The molecular targets and pathways involved include the scavenging of reactive oxygen species and the inhibition of oxidative stress pathways .
Comparison with Similar Compounds
Properties
IUPAC Name |
benzene-1,2,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQMSQMCIYSXOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212975 | |
Record name | 1,2,4,5-Benzenetetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636-32-8 | |
Record name | 1,2,4,5-Benzenetetrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4,5-Benzenetetrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,5-Benzenetetrol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4,5-Benzenetetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,2,4,5-tetraol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,4,5-Benzenetetrol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR3FB2FTN2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction pathway used to synthesize 1,2,4,5-Benzenetetrol tetraacetate derivatives?
A1: Recent research highlights a novel synthesis route for this compound tetraacetate derivatives. This method utilizes a simultaneous substitution and reductive acetylation of 2,5-dihydroxy-1,4-benzoquinone using N-containing heterocycles like pyridine, 3-picoline, and acridine in acetic anhydride. [, ]
Q2: Can you provide an example of a specific this compound tetraacetate derivative synthesized using this method and its characterization data?
A2: One example is the synthesis of 3-(4-pyridyl)-1,2,4,5-benzenetetrol tetraacetate. This compound is formed by reacting 2,5-dihydroxy-1,4-benzoquinone with pyridine in acetic anhydride. The researchers characterized the synthesized compound using various spectroscopic techniques including 1H NMR, 13C NMR, IR, and mass spectrometry. [, ]
Q3: Besides the synthesis of the this compound tetraacetate derivatives, what other observations were made during the reaction?
A3: Interestingly, the researchers also managed to isolate complexes formed between the amines (pyridine, 3-picoline, or acridine) and 2,5-dihydroxy-1,4-benzoquinone. These complexes likely act as intermediates in the overall reaction mechanism leading to the formation of the final this compound tetraacetate derivatives. [, ]
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